2-(Chloromethyl)benzenesulfonamide
Overview
Description
2-(Chloromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . It is characterized by the presence of a chloromethyl group and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group and a chloromethyl group . The InChI code for this compound is 1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) .Scientific Research Applications
- Application : Researchers have employed 2-(chloromethyl)benzenesulfonamide in one-pot three-component reactions with acetylacetone and aryl isothiocyanates. This reaction yields polysubstituted thiophenes, which were then screened for anticancer activity. Some compounds exhibited better activity than the reference drug doxorubicin .
- Application : Researchers have explored 2-(chloromethyl)benzenesulfonamide derivatives as CAIs. These compounds exhibit promising activity and selectivity compared to existing CAIs .
- Application : The synthesized thiophenes from 2-(chloromethyl)benzenesulfonamide derivatives demonstrated excellent to good antibacterial activity against Gram-negative microorganisms (e.g., Pseudomonas aeruginosa, Escherichia coli) and moderate to low activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) .
Thiophene Synthesis
Carbonic Anhydrase Inhibitors (CAIs)
Antibacterial Properties
Antifungal Activity
These applications highlight the versatility and potential impact of 2-(chloromethyl)benzenesulfonamide in scientific research. Researchers continue to explore its properties and applications across various fields . If you need further details or additional applications, feel free to ask! 😊
properties
IUPAC Name |
2-(chloromethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTQKRCFMBXXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)benzenesulfonamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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